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molecular formula C7H4N2O4S B8693818 Methyl 5-cyano-4-nitrothiophene-2-carboxylate CAS No. 648412-49-1

Methyl 5-cyano-4-nitrothiophene-2-carboxylate

Cat. No. B8693818
M. Wt: 212.18 g/mol
InChI Key: ZHYVCTISXQBIAS-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

A suspension of methyl 5-cyano-4-nitro-thiophene-2-carboxylate (0.17 mol, 36 g) and iron powder (0.51 mol, 28.5 g) in glacial acetic acid 68 mL (1.2 mol) was refluxed for 3 hours. The crude was concentrated under vacuum and neutralized with diluted ammonia. The aqueous layer was extracted with ethyl acetate (3×250 mL) and dried over Na2SO4. The filtrate was evaporated to dryness to give a yellow solid, which was purified by flash chromatography over silica gel using hexane/ethyl acetate (38:12) as eluent, to afford the title compound as a yellow solid (21.4 g, 69%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=1[N+:12]([O-])=O)#[N:2].C(O)(=O)C>[Fe]>[NH2:12][C:4]1[CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[S:7][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(#N)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
68 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
28.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(SC1C#N)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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